DS28120313

Hepcidin Iron metabolism Anemia of chronic disease

Sourcing DS28120313? Ensure your studies on anemia of chronic disease (ACD) are powered by a genuine 4,6-disubstituted indazole. As the optimized lead from Daiichi Sankyo's hepcidin program, it delivers potent, reproducible HAMP suppression (IC50 0.093 μM) and oral bioavailability validated at 30 mg/kg. Avoid confounding results from generic hepcidin inhibitors. Choose defined purity and proven in vivo efficacy for reliable iron metabolism research.

Molecular Formula C16H17N5O2
Molecular Weight 311.34 g/mol
Cat. No. B607208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS28120313
SynonymsDS28120313;  DS-28120313;  DS 28120313
Molecular FormulaC16H17N5O2
Molecular Weight311.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2CC2)C3=CC4=C(C=NN4)C(=C3)NC(=O)OC
InChIInChI=1S/C16H17N5O2/c1-8-14(15(21-19-8)9-3-4-9)10-5-12(18-16(22)23-2)11-7-17-20-13(11)6-10/h5-7,9H,3-4H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)
InChIKeyQTYLFQMDDFBRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DS28120313: A Potent, Orally Active Hepcidin Production Inhibitor for Iron Homeostasis Research


DS28120313 (compound 32) is a small-molecule 4,6-disubstituted indazole derivative that functions as an orally active inhibitor of hepcidin production, with a reported IC50 of 0.093 μM in cell-based assays [1]. Hepcidin, the central iron regulatory hormone, is pathologically elevated in anemia of chronic disease (ACD), also termed anemia of inflammation (AI), driving functional iron deficiency despite adequate iron stores [2]. The compound was discovered and optimized at Daiichi Sankyo Co., Ltd. via a structure-activity relationship (SAR) campaign beginning from multi-kinase inhibitor 1, culminating in the identification of DS28120313 as a potent and bioavailable lead compound [1].

Why DS28120313 Cannot Be Casually Replaced by Other Hepcidin Inhibitors


Hepcidin production inhibitors operate via distinct molecular targets and mechanisms of action, resulting in markedly different potency, selectivity, and in vivo profiles. The field includes diverse chemical classes, such as Spiegelmer oligonucleotides (e.g., lexaptepid/NOX-H94) that bind and neutralize circulating hepcidin protein, BMP/SMAD pathway inhibitors, and small-molecule phenotypic screening hits from varied scaffolds [1][2]. Even within the 4,6-disubstituted indazole series, minor structural modifications dramatically alter hepcidin suppression potency, oral bioavailability, and kinase off-target liability [3]. Consequently, substituting DS28120313 with a generic 'hepcidin inhibitor' without confirming equivalence in the relevant assay system risks invalidating experimental reproducibility and confounding mechanism-of-action interpretations.

DS28120313: Direct, Quantifiable Differentiation Evidence for Informed Procurement


Optimized 4,6-Disubstituted Indazole: SAR-Guided Potency Differentiation

DS28120313 (compound 32) emerged as the most potent hepcidin production inhibitor following systematic SAR optimization of a 4,6-disubstituted indazole series. In HepG2 cell-based hepcidin suppression assays, DS28120313 exhibited an IC50 of 0.093 μM, representing an approximately 30-fold improvement in potency compared to the initial screening hit, multi-kinase inhibitor 1 (compound 1), which was described as a weak hepcidin inhibitor [1].

Hepcidin Iron metabolism Anemia of chronic disease

In Vivo Pharmacodynamic Validation: Serum Hepcidin Suppression in IL-6-Induced Acute Inflammatory Mouse Model

DS28120313 demonstrates validated in vivo target engagement and efficacy. In an interleukin-6 (IL-6)-induced acute inflammatory mouse model (C57BL/6), oral administration of DS28120313 at 30 mg/kg, 30 minutes prior to IL-6 challenge, resulted in significant inhibition of hepcidin synthesis and a measurable reduction in blood hepcidin levels [1]. This PD effect was achieved with a single oral dose, confirming oral bioavailability and the compound's ability to engage the hepcidin regulatory pathway under inflammatory stimulus.

In vivo pharmacology Inflammation Pharmacodynamics

Comparative Analysis: DS28120313 vs. DS79182026 – Distinct Scaffolds with Divergent Kinase Profiles

DS28120313 (4,6-disubstituted indazole) and DS79182026 (benzisoxazole) represent two distinct chemical series optimized for hepcidin production inhibition from a common multi-kinase inhibitor starting point [1][2]. DS79182026 is reported to possess low kinase inhibitory activity [2], whereas DS28120313 retained measurable activity against phosphorylase kinase gamma 1 (PhKg1) with a reported IC50 of 0.19 μM in an isolated assay [3]. The molecular target of DS79182026 was subsequently identified as the mitochondrial serine protease HTRA2 [4]; the precise molecular target mediating DS28120313's hepcidin suppression has not been publicly disclosed but is known to differ from the starting multi-kinase inhibitor profile [1].

Kinase selectivity Chemical probe Phenotypic screening

Optimal Research and Industrial Applications for DS28120313 Based on Verified Evidence


In Vivo Pharmacodynamic Studies of Hepcidin Regulation in Inflammatory Anemia Models

DS28120313 is optimally suited for acute and sub-chronic in vivo pharmacodynamic studies in rodent models of IL-6-driven or inflammation-associated hepcidin elevation. The validated oral dosing regimen (30 mg/kg, 30 min pre-treatment in C57BL/6 mice) provides a reproducible experimental protocol for suppressing hepcidin synthesis and lowering circulating hepcidin levels, enabling investigation of downstream effects on serum iron parameters and erythropoiesis [1].

Comparative Profiling Against Alternative Hepcidin Inhibitor Chemotypes

Given its distinct 4,6-disubstituted indazole scaffold and measurable PhKg1 off-target activity (IC50 0.19 μM), DS28120313 serves as a valuable comparative chemical probe in studies examining the relationship between kinase inhibition profiles and hepcidin suppression efficacy [1][2]. Researchers can benchmark DS28120313 against benzisoxazole series inhibitors (e.g., DS79182026), BMP/SMAD pathway modulators, or hepcidin-binding Spiegelmers to dissect mechanism-specific versus pan-pathway effects on iron homeostasis [3].

In Vitro Mechanistic Dissection of Hepcidin Transcriptional Control in HepG2 Cells

The well-characterized in vitro potency of DS28120313 (IC50 0.093 μM in HepG2 hepcidin production assays) makes it a reliable positive control for high-throughput screening campaigns and mechanistic studies investigating the transcriptional regulation of HAMP (the hepcidin gene) [1]. The compound's optimized SAR profile ensures robust, reproducible suppression of hepcidin production, providing a stable baseline for siRNA knockdown, overexpression, or pathway inhibitor combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS28120313

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.